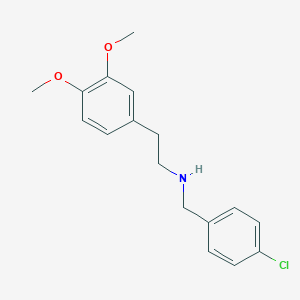
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25C-NBOMe is a highly potent hallucinogenic drug that has been associated with several cases of overdose and fatalities. Despite its potential dangers, it has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 25C-NBOMe involves the activation of the 5-HT2A receptor, leading to changes in neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe include increased heart rate, blood pressure, and body temperature, as well as altered perception of time, space, and reality. It can also cause hallucinations, paranoia, and anxiety, which can be potentially dangerous.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 25C-NBOMe in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise investigation of its mechanism of action. However, its potential dangers and legal status as a controlled substance limit its use in research.
Zukünftige Richtungen
Future research on 25C-NBOMe could focus on its potential therapeutic applications, such as its use in the treatment of mood disorders or addiction. It could also investigate its mechanism of action in more detail, including its effects on other neurotransmitter systems and brain regions. Additionally, studies could explore the potential risks and long-term effects of 25C-NBOMe use, as well as the development of safer and more effective psychedelic drugs.
Synthesemethoden
The synthesis of 25C-NBOMe involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
25C-NBOMe has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of several other hallucinogenic drugs, such as LSD and psilocybin.
Eigenschaften
Produktname |
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine |
|---|---|
Molekularformel |
C17H20ClNO2 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
InChI-Schlüssel |
XEVDRUFMRVHRHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)




![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)


![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)

